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Compound of Interest

Compound Name: 3-Ethyl-6-methylnonane

Cat. No.: B14548673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for the branched alkane, 3-Ethyl-6-methylnonane. Due to the lack of

available experimental spectra for this specific compound, this document focuses on predicted

Nuclear Magnetic Resonance (NMR) data, and characteristic Infrared (IR) spectroscopy and

Mass Spectrometry (MS) patterns based on the analysis of similar branched alkanes. Detailed

experimental protocols for obtaining such spectra are also provided.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. The predicted ¹H

NMR spectrum of 3-Ethyl-6-methylnonane would exhibit complex splitting patterns in the

aliphatic region, characteristic of a branched alkane.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-6-methylnonane
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Predicted Chemical
Shift (ppm)

Multiplicity Integration
Proposed
Assignment

~0.85-0.95 Multiplet 12H
-CH₃ (C1, C9, C1',

C1'')

~1.10-1.40 Multiplet 12H
-CH₂- (C2, C4, C5,

C7, C8, C2')

~1.50-1.65 Multiplet 2H -CH- (C3, C6)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and

experimental conditions. The significant overlap of signals in the aliphatic region would likely

require 2D NMR techniques for unambiguous assignment.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR provides information on the carbon skeleton of a molecule. For 3-Ethyl-6-
methylnonane, a number of distinct signals are expected in the aliphatic region, corresponding

to the inequivalent carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-6-methylnonane

Predicted Chemical Shift (ppm) Proposed Assignment

~10-15 -CH₃ (C1, C9, C1', C1'')

~20-45 -CH₂- and -CH-

Note: The exact chemical shifts are predictions. The number of unique signals will depend on

the symmetry of the molecule. Due to the chiral centers at C3 and C6, diastereomers may be

present, potentially leading to a more complex spectrum than predicted for a single

stereoisomer.

Infrared (IR) Spectroscopy
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The IR spectrum of an alkane is primarily characterized by C-H and C-C bond vibrations. As 3-
Ethyl-6-methylnonane contains no functional groups, its IR spectrum is expected to be

relatively simple.

Table 3: Characteristic IR Absorption Bands for Branched Alkanes

Wavenumber (cm⁻¹) Intensity Vibration

2850-2960 Strong C-H stretch (sp³ hybridized)

1450-1470 Medium -CH₂- scissoring (bending)

1370-1380 Medium-Weak -CH₃ symmetric bending

~720-725 Weak -CH₂- rocking (in long chains)

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of branched alkanes typically results in significant

fragmentation. The molecular ion peak (M⁺) for 3-Ethyl-6-methylnonane (m/z = 170) is

expected to be of very low abundance or absent. Fragmentation will be favored at the

branching points to form more stable secondary and tertiary carbocations.

Table 4: Plausible Mass Spectrometry Fragments of 3-Ethyl-6-methylnonane

m/z Fragment Ion Proposed Structure

141 [M-C₂H₅]⁺ Loss of an ethyl group

127 [M-C₃H₇]⁺ Loss of a propyl group

99 [M-C₅H₁₁]⁺ Cleavage at the C6 position

85 [C₆H₁₃]⁺ Cleavage at the C3 position

71 [C₅H₁₁]⁺ Further fragmentation

57 [C₄H₉]⁺ Further fragmentation

43 [C₃H₇]⁺ Further fragmentation

29 [C₂H₅]⁺ Further fragmentation
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Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the

compound and its residual peak should not interfere with the analyte's signals.

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of

scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. The chemical shifts are referenced to

an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.
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Data Acquisition:

Obtain a background spectrum of the empty IR spectrometer.

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous

acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

through a direct insertion probe.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualizations
Spectroscopic Analysis Workflow
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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